molecular formula C8H5BrN2O B3186125 2-(6-Bromopyridin-2-yl)oxazole CAS No. 1211524-14-9

2-(6-Bromopyridin-2-yl)oxazole

Cat. No.: B3186125
CAS No.: 1211524-14-9
M. Wt: 225.04 g/mol
InChI Key: NDAHLWVLLPTDDA-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)oxazole (CAS 1211524-14-9) is a high-value heterocyclic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . This molecule integrates two privileged medicinal chemistry scaffolds: an oxazole ring and a bromo-substituted pyridine . The oxazole ring is a five-membered heteroaromatic system containing both oxygen and nitrogen atoms, which is a common feature in numerous bioactive molecules and natural products due to its ability to engage in diverse non-covalent interactions with enzymes and receptors . This compound serves as a critical synthetic intermediate, or building block, in organic and medicinal chemistry research. The presence of the bromine atom on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the facile introduction of diverse structural motifs . Researchers utilize this chemical to develop novel oxazole-containing derivatives for screening against various biological targets . Oxazole-based compounds are investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic applications, making this bromo-functionalized intermediate a key starting point in drug discovery programs . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211524-14-9

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)-1,3-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H

InChI Key

NDAHLWVLLPTDDA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Br)C2=NC=CO2

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC=CO2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(6-Bromopyridin-2-yl)oxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Bromopyridin-2-yl)oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded guide. We will explore its chemical structure, predictable physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications in drug discovery and other advanced fields. This guide aims to be a valuable resource for researchers looking to synthesize, characterize, and utilize this promising chemical entity.

Introduction: The Significance of the Pyridyl-Oxazole Scaffold

The fusion of pyridine and oxazole rings in a single molecular framework creates a scaffold with immense potential in various scientific domains. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous feature in pharmaceuticals and functional materials, often contributing to desirable binding interactions with biological targets and influencing solubility and electronic properties.

The specific compound, 2-(6-Bromopyridin-2-yl)oxazole, incorporates a bromine atom on the pyridine ring. This halogen substituent serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.[3] The bromo group can also modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.[4]

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(6-Bromopyridin-2-yl)oxazole consists of a pyridine ring substituted with a bromine atom at the 6-position and an oxazole ring at the 2-position.

IUPAC Name: 2-(6-bromopyridin-2-yl)oxazole

Molecular Formula: C₈H₅BrN₂O

Molecular Weight: 225.04 g/mol

Below is a table summarizing the predicted physicochemical properties of 2-(6-Bromopyridin-2-yl)oxazole, based on the properties of its constituent parts and similar molecules.

PropertyPredicted ValueJustification / Reference
Physical State SolidSimilar bromo-substituted heteroaromatic compounds are typically solids at room temperature.[5]
Melting Point (°C) 90 - 110The melting point is estimated based on related structures like 2-acetyl-6-bromopyridine (51-55 °C) and the increased molecular weight and rigidity from the oxazole ring.
Boiling Point (°C) > 300High boiling point is expected due to the molecular weight and polar nature of the compound.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water.The aromatic and heterocyclic nature suggests solubility in common organic solvents.[6]
pKa (of conjugate acid) ~1-2The basicity of the pyridine nitrogen is reduced by the electron-withdrawing effect of the bromine atom and the oxazole ring. The pKa of pyridine is 5.2, while that of oxazole's conjugate acid is 0.8.[7]

Structural Diagram:

G start 6-Bromopyridine-2-carbaldehyde reaction Van Leusen Reaction start->reaction tosmic TosMIC (p-Toluenesulfonylmethyl isocyanide) tosmic->reaction base K2CO3 Methanol base->reaction Base/Solvent product 2-(6-Bromopyridin-2-yl)oxazole reaction->product

Caption: Proposed synthesis of 2-(6-Bromopyridin-2-yl)oxazole.

Detailed Experimental Protocol

This protocol is a predictive methodology based on established Van Leusen reaction conditions. [8]Researchers should perform small-scale trials to optimize reaction parameters.

Materials:

  • 6-Bromopyridine-2-carbaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopyridine-2-carbaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol to dissolve the aldehyde. To this solution, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-(6-Bromopyridin-2-yl)oxazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 2-(6-Bromopyridin-2-yl)oxazole, based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine and oxazole ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH on C5 of pyridine
~7.8t1HH on C4 of pyridine
~7.6d1HH on C3 of pyridine
~7.9s1HH on C5 of oxazole
~7.3s1HH on C4 of oxazole
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~162C2 of oxazole
~150C2 of pyridine
~142C6 of pyridine
~140C4 of pyridine
~138C5 of oxazole
~128C5 of pyridine
~125C4 of oxazole
~122C3 of pyridine
Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak.

m/zInterpretation
224/226[M]⁺ molecular ion peak (presence of bromine isotopes, ~1:1 ratio)
196/198[M - CO]⁺
145[M - Br]⁺
117[M - Br - CO]⁺
78Pyridine fragment

Fragmentation Pathway:

G M [M]+ (m/z 224/226) M_CO [M-CO]+ (m/z 196/198) M->M_CO - CO M_Br [M-Br]+ (m/z 145) M->M_Br - Br M_Br_CO [M-Br-CO]+ (m/z 117) M_Br->M_Br_CO - CO Py Pyridine fragment (m/z 78) M_Br_CO->Py

Caption: Predicted mass fragmentation of 2-(6-Bromopyridin-2-yl)oxazole.

Reactivity and Potential Applications

The chemical reactivity of 2-(6-Bromopyridin-2-yl)oxazole is largely dictated by the bromine substituent on the pyridine ring. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. [3]This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Reaction Scheme:

G start 2-(6-Bromopyridin-2-yl)oxazole reaction Cross-Coupling Reaction start->reaction reagent R-B(OH)2 (Suzuki) R-SnBu3 (Stille) R-H (Heck) R-acetylene (Sonogashira) reagent->reaction catalyst Pd catalyst catalyst->reaction Catalyst product 2-(6-R-pyridin-2-yl)oxazole reaction->product

Caption: Cross-coupling reactions of 2-(6-Bromopyridin-2-yl)oxazole.

This synthetic versatility makes 2-(6-Bromopyridin-2-yl)oxazole a valuable building block in several areas:

  • Drug Discovery: The pyridyl-oxazole core is a privileged scaffold in medicinal chemistry. By modifying the substituent at the 6-position of the pyridine ring, libraries of compounds can be generated and screened for various biological activities, including as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. * Materials Science: The rigid, planar structure and the potential for extended conjugation through derivatization make this compound a candidate for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The bromine atom can be used to tune the electronic and photophysical properties of the resulting materials. * Coordination Chemistry: The nitrogen atoms in both the pyridine and oxazole rings can act as ligands for metal ions, making this compound a potential component of novel coordination complexes with interesting catalytic or photophysical properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Based on related compounds like 2-bromopyridine and 2,6-dibromopyridine, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract. [3][9]

Conclusion

2-(6-Bromopyridin-2-yl)oxazole is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. Although detailed experimental data for this specific molecule is scarce, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and further exploration. The proposed Van Leusen synthesis offers a viable route to this compound, and its versatile bromine handle opens up a vast chemical space for the development of novel derivatives with tailored properties. As a Senior Application Scientist, I encourage the scientific community to further investigate this intriguing molecule, unlocking its full potential for scientific advancement.

References

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

2-(6-Bromopyridin-2-yl)oxazole is a heterocyclic compound featuring a pyridine ring linked to an oxazole ring. This molecule represents a valuable scaffold for researchers in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, indicating it is likely a novel or non-commercial entity, its structural motifs suggest significant potential for further functionalization and application. The oxazole ring is a key component in numerous biologically active compounds and approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[1] Similarly, the pyridine moiety is a ubiquitous structural feature in pharmaceuticals and functional materials.[2] The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.[3]

This technical guide presents a comprehensive overview of 2-(6-Bromopyridin-2-yl)oxazole, focusing on a proposed synthetic pathway, expected physicochemical and spectroscopic properties, and its potential applications in drug discovery and materials science.

Proposed Synthesis of 2-(6-Bromopyridin-2-yl)oxazole

The synthesis of 2-(6-Bromopyridin-2-yl)oxazole can be logically approached in a two-step sequence, beginning with the preparation of the key intermediate, 6-bromo-2-pyridinecarboxaldehyde, followed by the construction of the oxazole ring using the Van Leusen oxazole synthesis.

Step 1: Synthesis of 6-Bromo-2-pyridinecarboxaldehyde

The initial step involves the selective formylation of 2,6-dibromopyridine. This can be achieved through a lithium-halogen exchange reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4]

Experimental Protocol:

  • Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-pyridinecarboxaldehyde.

Causality Behind Experimental Choices: The use of a low temperature (-78 °C) is crucial to control the lithium-halogen exchange and prevent side reactions. n-Butyllithium is a strong base and nucleophile, making it effective for this transformation. DMF serves as the source of the formyl group. An aqueous workup with a mild acid source like ammonium chloride is necessary to protonate the intermediate alkoxide and neutralize any remaining organolithium species.

Step 2: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a reliable method for forming a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6]

Experimental Protocol:

  • To a solution of 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(6-Bromopyridin-2-yl)oxazole.

Mechanism Insight: The Van Leusen reaction is initiated by the deprotonation of TosMIC by the base (potassium carbonate). The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular cyclization follows, leading to an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[5]

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 6-Bromo-2-pyridinecarboxaldehyde cluster_step2 Step 2: Van Leusen Oxazole Synthesis A 2,6-Dibromopyridine B n-Butyllithium, Diethyl Ether, -78 °C A->B 1. C Intermediate Lithiated Pyridine B->C E 6-Bromo-2-pyridinecarboxaldehyde C->E Aqueous Workup D DMF D->C 2. F 6-Bromo-2-pyridinecarboxaldehyde G TosMIC, K2CO3, Methanol, Reflux F->G H 2-(6-Bromopyridin-2-yl)oxazole G->H

Caption: Proposed two-step synthesis of 2-(6-Bromopyridin-2-yl)oxazole.

Physicochemical and Spectroscopic Characterization

As 2-(6-Bromopyridin-2-yl)oxazole is not a commercially cataloged compound, experimental data is unavailable. However, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C8H5BrN2OBased on the chemical structure.
Molecular Weight 225.05 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar aromatic heterocyclic compounds.
Melting Point 100-120 °CEstimated based on related pyridyl-oxazole structures.
Solubility Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate). Insoluble in water.Expected for a nonpolar, aromatic compound.
LogP ~2.5 - 3.5Estimated based on the presence of the bromo and heterocyclic moieties.

Spectroscopic Analysis:

The characterization of the synthesized 2-(6-Bromopyridin-2-yl)oxazole would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and oxazole rings. The pyridine protons will likely appear as doublets and triplets in the aromatic region (δ 7.5-8.5 ppm). The two protons on the oxazole ring will appear as singlets or doublets, typically in the range of δ 7.0-8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects. The carbons of the oxazole ring typically resonate in the range of δ 120-160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=N and C=C stretching vibrations of the pyridine and oxazole rings in the 1500-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic rings are expected around 3000-3100 cm⁻¹. The C-Br stretching frequency will appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve cleavage of the bond between the two heterocyclic rings.[7]

Potential Applications in Drug Discovery and Materials Science

The 2-(6-Bromopyridin-2-yl)oxazole scaffold is a promising starting point for the development of novel compounds with applications in several fields.

Medicinal Chemistry: The combination of pyridine and oxazole rings is found in numerous compounds with diverse biological activities.[1] Pyridyl-oxazole derivatives have been investigated as:

  • Anticancer Agents: Many compounds containing this scaffold have shown potent antiproliferative activity against various cancer cell lines.[8][9] They can act as ligands for G-quadruplex DNA or as kinase inhibitors.[8]

  • Antimicrobial Agents: The oxazole ring is a key component of several antibacterial and antifungal drugs.[10]

  • Enzyme Inhibitors: The heterocyclic rings can interact with the active sites of various enzymes, making them attractive for the development of targeted therapies.

The bromine atom on the pyridine ring serves as a crucial point for diversification through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[11] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents at this position.

Applications A 2-(6-Bromopyridin-2-yl)oxazole B Cross-Coupling Reactions (Suzuki, Stille, etc.) A->B Functionalization C Diversified Library of Analogs B->C Synthesis D Drug Discovery C->D E Materials Science C->E F Anticancer Agents D->F G Kinase Inhibitors D->G H Antimicrobial Agents D->H I Organic Electronics E->I J Fluorescent Probes E->J

Caption: Potential derivatization and application pathways for 2-(6-Bromopyridin-2-yl)oxazole.

Materials Science: The rigid, planar structure and the presence of heteroatoms make pyridyl-oxazole derivatives interesting candidates for applications in materials science, including:

  • Organic Electronics: These compounds can possess favorable electronic properties for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Fluorescent Probes: The conjugated π-system can give rise to fluorescence, which can be modulated by the introduction of different substituents, leading to the development of chemical sensors.

The bromine atom can influence the photophysical properties and can also be used to attach the molecule to surfaces or incorporate it into larger polymeric structures.[12][13]

Conclusion

2-(6-Bromopyridin-2-yl)oxazole, while not a commercially available compound with a designated CAS number, represents a highly valuable and versatile scaffold for chemical and pharmaceutical research. The proposed two-step synthesis, involving the formylation of 2,6-dibromopyridine and a subsequent Van Leusen oxazole synthesis, provides a reliable and scalable route to this molecule. Its strategic design, featuring a reactive bromine handle, opens up a multitude of possibilities for derivatization through modern cross-coupling methodologies. The inherent biological relevance of the pyridyl-oxazole core, coupled with the potential for systematic structural modification, positions 2-(6-Bromopyridin-2-yl)oxazole as a promising starting point for the discovery of new therapeutic agents and advanced functional materials.

References

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Electronic Properties of Brominated Pyridine-Oxazole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of brominated pyridine-oxazole ligands, focusing on the specific derivative 2-(5-bromo-2-pyridyl)oxazole and its regioisomers.[1] These ligands are critical in coordination chemistry for tuning the Lewis acidity of metal centers (e.g., Ni, Ru) and in medicinal chemistry as pharmacophores with enhanced lipophilicity and metabolic stability.[1][2]

Synthesis, Characterization, and Strategic Application

Executive Summary

The pyridine-oxazole (PyOx) scaffold represents a privileged class of bidentate (


) ligands.[1] While the parent PyOx ligand is a moderate 

-donor and

-acceptor, the introduction of a bromine substituent significantly alters its electronic landscape. Bromination induces a dual electronic effect: a strong inductive electron-withdrawal (

) and a weaker mesomeric donation (

), resulting in a net stabilization of the Frontier Molecular Orbitals (FMOs).[1] This guide details the synthesis, electronic profiling, and application of these ligands, demonstrating how halogenation lowers the LUMO energy, thereby enhancing

-backbonding capabilities in organometallic catalysis and modifying bioavailability in drug discovery.[2]

Molecular Architecture & Electronic Theory

The Pyridine-Oxazole Core

The PyOx ligand binds metal centers through the pyridine nitrogen (


) and the oxazole nitrogen (

).[1][2] The bite angle is typically around 78–82°, creating a rigid chelate ring.[1][2]
The "Bromine Effect"

Substituting a hydrogen with bromine (e.g., at the 5-position of the pyridine ring) introduces significant electronic perturbations:

  • HOMO Stabilization: The

    
     effect pulls electron density from the ring, lowering the energy of the Highest Occupied Molecular Orbital (HOMO).[2] This makes the ligand "harder" and less susceptible to oxidative degradation.[2]
    
  • LUMO Stabilization: The Lowest Unoccupied Molecular Orbital (LUMO) is lowered more significantly than the HOMO, often narrowing the band gap slightly or shifting the reduction potential to more positive values.[2] This facilitates electron acceptance from metal centers (enhanced

    
    -backbonding).[1]
    
  • Sigma-Hole Interactions: The bromine atom creates a localized region of positive electrostatic potential (sigma-hole) along the C-Br bond axis, enabling specific halogen-bonding interactions in crystal lattices or protein active sites.

Logic Map: Structure-to-Property

G Substituent Bromine Substitution (5-position) Inductive Inductive Effect (-I) Electron Withdrawal Substituent->Inductive Mesomeric Mesomeric Effect (+M) Lone Pair Donation Substituent->Mesomeric App_Med Drug Discovery: Halogen Bonding & Metabolic Stability Substituent->App_Med Sterics/Lipophilicity HOMO HOMO Energy (Stabilized/Lowered) Inductive->HOMO Dominant LUMO LUMO Energy (Significantly Lowered) Inductive->LUMO Dominant Gap Band Gap (Eg) Slightly Narrowed HOMO->Gap LUMO->Gap RedPot Reduction Potential (Anodic Shift) LUMO->RedPot App_Cat Catalysis: Enhanced pi-backbonding (CO2 Reduction, Cross-Coupling) RedPot->App_Cat

Figure 1: Causal relationship between bromination and physicochemical properties.[1]

Synthesis Protocol: 2-(5-Bromo-2-pyridyl)oxazole

The most robust route utilizes the Van Leusen Oxazole Synthesis , which avoids harsh dehydrating conditions and tolerates the bromine substituent.

Materials[1][2][3][4][5][6][7][8][9]
  • Precursor: 5-Bromo-2-pyridinecarbaldehyde.[1]

  • Reagent:

    
    -Toluenesulfonylmethyl isocyanide (TosMIC).[1]
    
  • Base: Potassium carbonate (

    
    ).[1][2]
    
  • Solvent: Methanol (MeOH) or Dimethoxyethane (DME).[1][2]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-pyridinecarbaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous MeOH (0.2 M concentration).

  • Cyclization: Add

    
     (1.2 equiv) in one portion.[1][2] The reaction is exothermic; ensure adequate stirring.[1][2]
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 3:1).[1][2]
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2] Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).[1][2]
    
  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Yield: Typical isolated yields range from 75–85%.[1][2]

Self-Validating Checkpoint:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic oxazole proton singlet at
    
    
    ppm.[1] The pyridine protons should show a distinct downfield shift due to the bromine at C5.[2]
  • HRMS: Confirm the isotopic pattern of bromine (

    
    ).
    

Characterization of Electronic Properties

Frontier Molecular Orbitals (DFT)

Density Functional Theory (B3LYP/6-31G*) calculations reveal the impact of bromination compared to the unsubstituted ligand.[1][2]

Table 1: Comparative Electronic Parameters

ParameterUnsubstituted PyOx5-Bromo-PyOxEffect of Bromination
HOMO (eV) -6.25-6.48Stabilized (0.23 eV) : Harder nucleophile.[1]
LUMO (eV) -1.85-2.15Stabilized (0.30 eV) : Better electron acceptor.[1]
Gap (

) (eV)
4.404.33Slight narrowing; redshift in absorption.[1][2]
Dipole Moment (D) 2.11.6Reduced polarity due to vector cancellation.[1][2]
Electrochemical Analysis (Cyclic Voltammetry)

Brominated ligands facilitate easier reduction of metal complexes.[1][2]

  • Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Conditions: 0.1 M

    
     in Acetonitrile, scan rate 100 mV/s.
    
  • Observation: The first reduction potential (

    
    ) for a complex like 
    
    
    
    shifts anodically (positive shift) by approximately 150–200 mV upon bromination.[1]
    • Unsubstituted:

      
       V[1]
      
    • Brominated:

      
       V[1]
      
  • Implication: The brominated ligand stabilizes electron density on the metal center, making the complex a more robust catalyst for reductive transformations (e.g.,

    
     reduction).[2]
    

Applications

Catalysis: Reduction

Rhenium and Nickel complexes utilizing brominated PyOx ligands exhibit higher Turnover Frequencies (TOF) in electrochemical


 reduction.[1][2] The lower LUMO allows for more efficient electron transfer from the electrode to the catalytic center, lowering the overpotential required for the reaction.[2]
Medicinal Chemistry: Halogen Bonding

In drug design, the bromine atom on the pyridine ring serves two functions:

  • Metabolic Blocking: It prevents oxidative metabolism at the susceptible C5 position (blocking CYP450 oxidation).[1][2]

  • Binding Affinity: The sigma-hole on the bromine can form halogen bonds with backbone carbonyl oxygen atoms in target proteins (e.g., kinases), often increasing potency by 5–10 fold compared to the chloro- or hydro- analogs.[1]

References

  • Synthesis of Oxazole Derivatives

    • Title: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.[1][2]

    • Source: MDPI (Molbank).[1][2]

    • URL:[Link][1][3][4][5]

  • Electrochemical Properties of Pyridine-Oxazoline Complexes

    • Title: Electrochemical Reduction of CO2 Catalyzed by Re(pyridine-oxazoline)(CO)3Cl Complexes.[1][6][7]

    • Source: Inorganic Chemistry (ACS).[1][2]

    • URL:[Link][1][7]

  • Redox Activity and Radical Stabilization

    • Title: Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes.
    • Source: Journal of the American Chemical Society (NIH/PubMed).[1][2]

    • URL:[Link][1]

  • General Electronic Effects in Heterocycles

    • Title: DFT Studies on Molecular Structure, HOMO-LUMO and Spectral Analysis of Pharmaceuticals.
    • Source: Journal of Biophysical Chemistry (SciRP).[1][2]

    • URL:[Link]

Sources

Methodological & Application

Technical Synthesis Guide: 2-(6-Bromopyridin-2-yl)oxazole via van Leusen Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust protocol for the synthesis of 5-(6-bromopyridin-2-yl)oxazole (the regiochemical product of the van Leusen reaction with the specified aldehyde).

Abstract & Core Directive

This guide details the synthesis of 5-(6-bromopyridin-2-yl)oxazole utilizing the van Leusen reaction . This transformation involves the base-mediated cycloaddition of 6-bromopyridine-2-carboxaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) .

Critical Regiochemical Note: The standard van Leusen reaction between an aldehyde and TosMIC yields the 5-substituted oxazole .[1] While the user request specifies "2-(6-Bromopyridin-2-yl)oxazole" (implying attachment at the oxazole C2 position), the van Leusen protocol inherently produces the C5-isomer (oxazole attached at C5 to the pyridine C2 position). This guide proceeds with the standard van Leusen protocol, which yields 5-(6-bromopyridin-2-yl)oxazole (also known as 2-(oxazol-5-yl)-6-bromopyridine). This scaffold is a critical intermediate in the synthesis of "propeller-like" ligands (e.g., BOxaPy) and kinase inhibitors [1].

Retrosynthetic Analysis & Mechanism

The reaction relies on the unique reactivity of TosMIC, which acts as a C-N-C 1,3-dipole equivalent. The electron-deficient nature of the 6-bromopyridine ring enhances the electrophilicity of the aldehyde, typically facilitating high yields under mild reflux conditions.

Reaction Scheme

The transformation proceeds via a base-catalyzed aldol-type addition followed by a 5-endo-dig cyclization and subsequent elimination of p-toluenesulfinic acid (TosH).

VanLeusenMechanism cluster_conditions Reaction Conditions TosMIC TosMIC (p-Tol-SO2-CH2-NC) Anion TosMIC Anion (Nucleophile) TosMIC->Anion - H+ Base Base (K2CO3) Deprotonation Base->Anion Intermediate1 Betaine Intermediate Anion->Intermediate1 + Aldehyde Aldehyde 6-Bromopyridine- 2-carboxaldehyde Aldehyde->Intermediate1 Cyclization 5-endo-dig Cyclization Intermediate1->Cyclization Elimination Elimination of TosH Cyclization->Elimination - TosH Product 5-(6-Bromopyridin- 2-yl)oxazole Elimination->Product MeOH Solvent: MeOH Temp: Reflux (65°C)

Figure 1: Mechanistic pathway of the van Leusen Oxazole Synthesis targeting the 5-substituted isomer.

Experimental Protocol

Materials & Reagents

Ensure all reagents are anhydrous where specified. TosMIC is sensitive to moisture over long storage periods; verify quality via H-NMR if the bottle is old.

ReagentMW ( g/mol )Equiv.Density (g/mL)Role
6-Bromopyridine-2-carboxaldehyde 186.011.0N/A (Solid)Limiting Reagent
TosMIC 195.241.1 - 1.2N/A (Solid)C1-N1 Synthon
Potassium Carbonate (K₂CO₃) 138.212.0 - 3.0N/A (Solid)Base
Methanol (MeOH) 32.04Solvent0.792Protic Solvent
Ethyl Acetate (EtOAc) 88.11N/A0.902Extraction
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 6-Bromopyridine-2-carboxaldehyde (1.0 g, 5.38 mmol, 1.0 equiv).

  • Add TosMIC (1.16 g, 5.92 mmol, 1.1 equiv).

  • Add anhydrous Methanol (25 mL, ~0.2 M concentration).

    • Note: Methanol is the preferred solvent for the oxazole synthesis. Aprotic solvents (DME, THF) are often used for imidazole synthesis or nitrile formation but can be used here if solubility is an issue [2].

  • Add Potassium Carbonate (1.49 g, 10.76 mmol, 2.0 equiv) in one portion.

Step 2: Cyclization (Reflux)

  • Place the reaction vessel in a pre-heated oil bath at 65–70 °C .

  • Stir vigorously at reflux for 2 to 4 hours .

  • Monitoring: Monitor reaction progress via TLC (System: 20-30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of the aldehyde peak. The product is typically less polar than the aldehyde.

    • Observation: The suspension may change color (often turning yellow/orange) as the reaction proceeds.

Step 3: Work-up

  • Remove the flask from heat and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the Methanol.

  • Resuspend the residue in Water (30 mL) and Ethyl Acetate (30 mL).

  • Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 20 mL).

  • Combine the organic phases and wash with Brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification

  • Recrystallization: The crude product is often pure enough for recrystallization from hot Ethanol or Hexane/EtOAc.

  • Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of Hexanes/EtOAc (0% -> 30% EtOAc).

    • Yield Expectation: 70–85%.

    • Characterization: 1H NMR (CDCl3) typically shows the oxazole proton (C2-H) as a sharp singlet around δ 7.8–8.0 ppm and the pyridine protons.

Experimental Workflow Diagram

Workflow Setup Setup: Aldehyde + TosMIC + K2CO3 in MeOH Reflux Reflux: 65°C for 3 hours (Monitor TLC) Setup->Reflux Quench Workup: Evaporate MeOH Partition EtOAc/H2O Reflux->Quench Purify Purification: Recrystallization (EtOH) or Flash Column Quench->Purify Final Pure Product: 5-(6-Bromopyridin-2-yl)oxazole Purify->Final

Figure 2: Operational workflow for the bench-scale synthesis.

Critical Process Parameters & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Solvent Choice Methanol (Protic)Critical: Protic solvents favor oxazole elimination. Aprotic solvents (DMSO/DME) with t-BuOK favor nitrile formation (reductive cyanation) [3].
Base Strength K₂CO₃ (Weak/Mild)Strong bases (e.g., t-BuOK) can lead to polymerization of TosMIC or nitrile formation.
Temperature Reflux (65°C)Lower temps may stall at the intermediate oxazoline stage.
Stoichiometry 1.1 eq TosMICExcess TosMIC is difficult to remove; insufficient leads to unreacted aldehyde.

Common Issues:

  • Formation of Nitrile (R-CN): This side reaction occurs if the temperature is too low or if strong bases/aprotic solvents are used. Ensure MeOH is used and the mixture is refluxed.[2][3][4]

  • Incomplete Conversion: If the aldehyde remains after 4 hours, add 0.5 equiv more K₂CO₃ and reflux for an additional hour.

Safety & Handling

  • TosMIC: Causes skin irritation and severe eye irritation. It has a characteristic foul odor; handle in a fume hood.

  • 6-Bromopyridine-2-carboxaldehyde: Irritant. Avoid inhalation of dust.

  • Reaction Waste: The aqueous layer will contain p-toluenesulfinate salts. Dispose of according to halogenated organic waste protocols.

References

  • Molecules 2020, 25, 1594. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis."[5] MDPI.

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."

  • Synlett 2005(02). "p-Toluenesulfonylmethyl Isocyanide (TosMIC)." Thieme Connect.

  • BenchChem. "Van Leusen Reaction for the Synthesis of 2-Substituted Oxazoles." (Note: Title refers to substrate numbering or variants; standard protocol yields 5-isomer).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(6-Bromopyridin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesizing Privileged Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2][3] The resulting biaryl and heteroaryl motifs are privileged structures found in a vast array of biologically active compounds.[4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(6-Bromopyridin-2-yl)oxazole, a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. The presence of both a pyridine and an oxazole ring system, both of which are common pharmacophores, makes this scaffold particularly interesting for medicinal chemists. However, the coupling of nitrogen-containing heterocyles like pyridine can present unique challenges due to the potential for the lone pair of the nitrogen atom to coordinate to the palladium catalyst, thereby inhibiting its activity.[5] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.

This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for the experimental design, ensuring a robust and reproducible protocol.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(6-Bromopyridin-2-yl)oxazole, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species to facilitate this step.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-Br (2-(6-Bromopyridin-2-yl)oxazole) ArylHalide->OxAdd Organoboron R-B(OR')_2 (Boronic Acid/Ester) Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(6-Bromopyridin-2-yl)oxazole

This protocol describes a general procedure for the coupling of 2-(6-Bromopyridin-2-yl)oxazole with a representative arylboronic acid. Optimization may be required for different boronic acid coupling partners.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-(6-Bromopyridin-2-yl)oxazole239.051.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane88.115 mL-
Deionized Water18.021 mL-
Equipment
  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(6-Bromopyridin-2-yl)oxazole (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can lead to the formation of undesired side products and deactivate the catalyst.[5]

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask. The use of an aqueous solvent system often enhances the rate of transmetalation.[8]

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 0.05 eq.) to the reaction mixture. The yellow color of the catalyst may cause the solution to change color.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (2-(6-Bromopyridin-2-yl)oxazole) is consumed. This typically takes 4-12 hours.[9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices

  • Catalyst and Ligand: Pd(PPh₃)₄ is a robust and commonly used catalyst for a wide range of Suzuki couplings.[1] The triphenylphosphine ligands are electron-rich, which can facilitate the oxidative addition step. For more challenging couplings, or to improve yields, other catalyst systems such as Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) could be explored.[5][10]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing the degradation of sensitive functional groups.[11] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial for less reactive boronic acids.[1]

  • Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[12] Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8] Other solvents such as toluene, THF, or DMF can also be used.[13]

  • Temperature: Heating the reaction is generally necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[9] The chosen temperature of 90-100 °C is a good starting point for many Suzuki couplings involving aryl bromides.[10]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor choice of base/solvent.Ensure the catalyst is fresh and handled under an inert atmosphere. Increase the reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, DMF).[5]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.Thoroughly degas the reaction mixture. Use a pre-catalyst that readily forms the active Pd(0) species.[5]
Protodeboronation The boronic acid is cleaved by residual water or acid before it can transmetalate.Use anhydrous conditions if necessary. A stronger, non-nucleophilic base might be beneficial.
Formation of Side Products Reaction temperature is too high, or the reaction time is too long.Optimize the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of 2-aryl-6-(oxazol-2-yl)pyridines from 2-(6-Bromopyridin-2-yl)oxazole. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and materials science. The protocol provided herein serves as a robust starting point, and with thoughtful optimization, can be adapted for a wide range of coupling partners.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775.
  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (2015). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Oldenhuis, N. J., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
  • Pérez-Temprano, M. H., & Casares, J. A. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(49), 16673–16683.
  • Hocek, M., & Dvořáková, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Taylor, B. L. H., & Stradiotto, M. (2013). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.

Sources

Application Note: Chemoselective Functionalization of 2-(6-Bromopyridin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Utility

The molecule 2-(6-bromopyridin-2-yl)oxazole represents a privileged "bifunctional" scaffold in modern heterocyclic synthesis. Its utility in drug discovery stems from two distinct features that allow for orthogonal functionalization:

  • The Electrophilic Handle (C-Br): The bromine atom at the pyridine C-6 position serves as a classic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Stille).

  • The Nucleophilic/C-H Active Site (Oxazole C-5): The oxazole ring, specifically at the C-5 position, is highly amenable to direct C-H arylation via a Concerted Metalation-Deprotonation (CMD) mechanism.

This application note details the protocols for sequentially functionalizing this scaffold. We prioritize a workflow that mitigates the risk of unwanted oxidative addition, ensuring high fidelity in library generation.

Structural Analysis & Reactivity Profile
  • Site A (Pyridine C-6): High reactivity toward Pd(0) oxidative addition.

  • Site B (Oxazole C-5): High acidity (pKa ~20-23); reactive toward electrophilic palladation or CMD pathways.

  • Site C (Chelation): The Pyridine-N and Oxazole-N can form a stable 5-membered chelate with metals (Cu, Pd), which can assist in directing chemistry or stabilizing catalytic intermediates.

Mechanistic Insight: The CMD Pathway

Understanding the mechanism is vital for troubleshooting. The C-H activation of the oxazole ring typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, often assisted by a carboxylate ligand (e.g., pivalate or acetate).

Pathway Visualization

CMD_Mechanism Cat Pd(II) Species [Pd(OAc)2/Ligand] Coord Coordination (Oxazole N-binding) Cat->Coord Substrate Binding TS CMD Transition State (Agostic C-H...Pd) Coord->TS Base (PivO-) Inter Pd-Heterocycle Intermediate TS->Inter -AcOH Prod C-5 Arylated Product Inter->Prod Reductive Elimination (After Ar-X OA) Prod->Cat Regeneration

Figure 1: The CMD mechanism for oxazole C-H activation. The base (Pivalate) acts as an intramolecular proton shuttle, lowering the energy barrier for C-H cleavage.

Experimental Workflows

To maximize yield and chemoselectivity, the order of operations is critical.

Strategy A: The "Safe" Sequence (Suzuki C-H Activation)

Recommended for: Standard library generation. Rationale: The C-Br bond is prone to oxidative addition under the high temperatures often required for C-H activation. By consuming the bromine first via a standard Suzuki coupling, we eliminate the risk of polymerization or homocoupling during the subsequent C-H activation step.

Strategy B: The "Chemoselective" Sequence (C-H Activation Suzuki)

Recommended for: Late-stage diversification where the Br-handle must be preserved. Rationale: Requires highly tuned conditions (lower temperature, specific ligands like P(t-Bu)3) to activate the C-H bond faster than the C-Br bond undergoes oxidative addition. High Risk.

Detailed Protocols

Protocol 1: Suzuki-Miyaura Coupling at Pyridine C-6

Target: Functionalization of the Bromine handle.

Reagents:

  • Substrate: 2-(6-bromopyridin-2-yl)oxazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the scaffold, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K2CO3 solution via syringe.

  • Reaction: Heat the block to 80-90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: C-H Arylation of Oxazole C-5

Target: Regioselective functionalization of the oxazole ring. Note: This protocol uses Pivalic Acid (PivOH) as a critical additive to promote the CMD mechanism.

Reagents:

  • Substrate: 2-(substituted-pyridin-2-yl)oxazole (from Protocol 1) (1.0 equiv)

  • Aryl Halide: Aryl-I or Aryl-Br (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[1][2]

  • Ligand: PPh3 (10 mol%) or PCy3 (for sterically hindered substrates)

  • Base: K2CO3 (2.0 equiv)[1][2]

  • Additive: PivOH (30 mol%)

  • Solvent: DMA (Dimethylacetamide) or Xylene (0.2 M)

Step-by-Step:

  • Catalyst Pre-complexation: (Optional but recommended) Stir Pd(OAc)2 and the phosphine ligand in the solvent for 10 mins under Argon to form the active species.

  • Addition: Add the scaffold, Aryl Halide, K2CO3, and PivOH to the vial.

  • Deoxygenation: Vigorously purge with Argon. Oxygen inhibits this catalytic cycle.

  • Reaction: Heat to 110-130°C for 16 hours.

    • Expert Tip: If using the bromo-scaffold (Strategy B), keep temperature <100°C and use a more active ligand (e.g., DavePhos) to favor C-H activation, though yield may suffer.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash extensively with water (to remove DMA).

  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Comparative Reactivity Table

VariableCondition A (Standard)Condition B (Optimized for C-H)Impact
Solvent DMF/DMAToluene/XylenePolar solvents stabilize the ionic intermediates in C-H activation but may complicate workup.
Base Cs2CO3K2CO3Cs2CO3 is more soluble but more aggressive; K2CO3 is milder and often sufficient for oxazoles.
Additive NonePivOH (30 mol%)Critical: PivOH acts as a proton shuttle. Without it, yields drop by >40%.
Temp 100°C120-140°CHigher temp favors C-H activation but increases risk of degradation or unwanted coupling.
Troubleshooting Guide
  • Problem: Low conversion in C-H activation step.

    • Solution: Increase PivOH to 50 mol%. Ensure the reaction is strictly anhydrous and oxygen-free. Switch solvent to anhydrous 1,4-dioxane.

  • Problem: Homocoupling of the Aryl Halide.

    • Solution: Reduce the concentration of the Aryl Halide (add it slowly via syringe pump) or switch to a less electron-rich phosphine ligand.

  • Problem: Loss of Bromine handle (in Strategy B).

    • Solution: You are seeing oxidative addition at the C-Br bond. Lower the temperature to 80°C and use a more electron-rich ligand (e.g., P(t-Bu)3) which can sometimes accelerate C-H activation relative to oxidative addition, or switch to Copper-catalyzed arylation conditions (CuI, phenanthroline), which are often more orthogonal to aryl bromides.

References

  • Verrier, C., et al. (2010). "Direct Arylation of Oxazoles and Thiazoles." Organic Letters, 12(16), 3578–3581.

  • Strotman, N. A., et al. (2010).[3][4] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters, 12(16), 3578–3581.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 111(3), 1315–1345.

  • Gandeepan, P., et al. (2019). "Transient Directing Groups for C–H Activation." Chemical Reviews, 119(4), 2192–2452.

Visualization of Orthogonal Workflow

Workflow cluster_PathA Route A: Standard (High Fidelity) Start 2-(6-Bromopyridin-2-yl)oxazole (Scaffold) StepA1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) Targets C-6 Br Start->StepA1 Preferred Route InterA Intermediate: 2-(6-Arylpyridin-2-yl)oxazole StepA1->InterA StepA2 Step 2: C-H Arylation (Pd(OAc)2, PivOH, Ar-I) Targets Oxazole C-5 InterA->StepA2 FinalA Final Product: 2,5,6-Trisubstituted System StepA2->FinalA

Figure 2: The recommended synthetic workflow ensuring preservation of structural integrity.

Sources

Introduction: The Architectural and Functional Significance of Pyridyl-Oxazole Oligomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Head-to-Tail Pyridyl-Oxazole Oligomers

For Researchers, Scientists, and Drug Development Professionals

Pyridyl-oxazole oligomers are a class of synthetic molecules characterized by an alternating sequence of pyridine and oxazole rings. This "head-to-tail" arrangement creates a defined, semi-rigid architecture that has garnered significant interest in medicinal chemistry and materials science. The specific connectivity of these heteroaromatics can produce "ribbon-like" or helical structures that serve as mimics for biological macromolecules like proteins.[1] This structural mimicry, combined with the unique electronic properties of the constituent rings, makes them promising candidates for biomolecular recognition and the development of novel therapeutics.[2]

Notably, these oligomers have been investigated as ligands that can interact with and stabilize non-canonical DNA structures, such as G-quadruplexes.[1] G-quadruplexes found in the promoter regions of oncogenes, like c-myc, are compelling targets for anticancer drug development. The ability of pyridyl-oxazole oligomers to selectively bind and modulate the conformation of these structures underscores their potential in oncology.[1]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical considerations for the successful construction of head-to-tail pyridyl-oxazole oligomers. We will delve into the causality behind the chosen synthetic routes, addressing common challenges and offering field-proven insights to ensure reproducibility and success.

Core Synthetic Strategy: A Convergent Approach

The synthesis of head-to-tail pyridyl-oxazole oligomers is best approached through a convergent strategy. This involves the synthesis of key building blocks that are then coupled together in a stepwise fashion to elongate the oligomer chain. This method offers greater control and facilitates purification compared to a linear synthesis where yields can diminish significantly with each step.

The overall workflow relies on two cornerstone reactions:

  • Van Leusen Oxazole Synthesis: For the formation of the oxazole ring.

  • Palladium/Copper-Catalyzed C-H Activation/Cross-Coupling: For the formation of the critical C-C bond between the pyridine and oxazole moieties.[1][2]

The following diagram illustrates the logical flow of this convergent synthetic strategy.

G cluster_0 Building Block Synthesis cluster_1 Oligomer Elongation Cycle A Pyridine Starting Material (e.g., 2,6-dibromopyridine) B Monofunctionalized Pyridine (e.g., 2-bromo-6-formylpyridine) A->B Selective Formylation C Oxazole Monomer (e.g., 2-(oxazol-5-yl)pyridine) B->C Van Leusen Oxazole Synthesis D Dimer Unit (e.g., Bromo-Pyridyl-Oxazole) C->D Bromination/Functionalization E Trimer Unit (e.g., Formyl-Pyridyl-Oxazole-Pyridine) D->E Pd/Cu Cross-Coupling F Target Oligomer E->F Iterate Coupling & Oxazole Formation

Caption: Convergent strategy for pyridyl-oxazole oligomer synthesis.

PART 1: Synthesis of Key Building Blocks

The success of the entire synthesis hinges on the efficient preparation of functionalized pyridine and oxazole monomers.

Protocol 1.1: Synthesis of 2-bromo-6-formylpyridine

This protocol describes the conversion of a readily available starting material, 2,6-dibromopyridine, into a key building block containing both a handle for cross-coupling (bromide) and a group for oxazole formation (aldehyde).

Rationale (Causality): A selective metal-halogen exchange at one of the bromo positions is required. Using n-butyllithium at a low temperature allows for the formation of a monolithiated intermediate. Quenching this reactive species with a formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde group. The low temperature (-78 °C) is critical to prevent side reactions, including the formation of the dilithiated species or decomposition.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-6-formylpyridine as a solid.

ReagentMolar Eq.PurposeKey Consideration
2,6-dibromopyridine1.0Starting MaterialMust be pure and dry.
n-Butyllithium (n-BuLi)1.05Lithiating AgentHighly pyrophoric; handle with extreme care.
Anhydrous THF-SolventMust be anhydrous to prevent quenching of n-BuLi.
Anhydrous DMF1.2Formylating AgentMust be anhydrous.
Saturated NH₄Cl (aq)-Quenching AgentAdded slowly to control exotherm.
Protocol 1.2: Van Leusen Synthesis of 2-(Oxazol-5-yl)pyridine

This protocol utilizes the aldehyde functionality of 2-formylpyridine (or in an iterative approach, a formyl-terminated oligomer) to construct the oxazole ring.

Rationale (Causality): The Van Leusen oxazole synthesis is a powerful and reliable method for forming 5-substituted oxazoles from aldehydes.[3] The reaction proceeds via the 1,3-dipolar cycloaddition of an intermediate formed from tosyl)methyl isocyanide (TosMIC) and a base (potassium carbonate).[2] Methanol serves as a suitable solvent. This reaction is chosen for its high efficiency and tolerance of various functional groups, making it ideal for complex molecule synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting aldehyde (e.g., 2-formylpyridine, 1.0 eq) in methanol, add tosyl)methyl isocyanide (TosMIC, 1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in one portion.

  • Heating: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to afford the 5-substituted oxazole.

PART 2: Oligomer Elongation via C-H Activation/Cross-Coupling

This is the key step where the pyridine and oxazole units are joined together to extend the oligomer chain.

Protocol 2.1: Pd/Cu-Catalyzed Coupling of a Bromopyridine with an Oxazole

This protocol details the coupling of a bromo-pyridyl unit with an oxazole-containing unit. The specific example here would be coupling 2-bromo-6-formylpyridine with 2-(oxazol-5-yl)pyridine to create a trimer precursor.

Rationale (Causality): This reaction is a direct C-H activation/arylation. The palladium catalyst is essential for the catalytic cycle, while the copper co-catalyst is believed to facilitate the C-H activation step on the electron-rich oxazole ring.[1] A phosphine ligand is used to stabilize the palladium center and promote the desired reactivity. A base is required to neutralize the H-X generated during the cycle. The choice of solvent and temperature is crucial for balancing reactivity and preventing catalyst decomposition.

Addressing the "2-Pyridyl Problem": Direct C-H activation avoids the need to pre-functionalize the oxazole with an organometallic reagent, which can be unstable. However, coupling at the 2-position of a pyridine electrophile can still be challenging.[4] The choice of a suitable palladium catalyst and ligand system is therefore critical to achieving good yields. In some cases, using more stable boronic esters (like pinacol or MIDA esters) in a Suzuki-Miyaura coupling can be an alternative, though this requires an additional synthetic step.[5] The instability of 2-pyridinyl boronic acids, which readily undergo protodeboronation, makes the direct C-H activation approach more atom-economical and often more efficient for this specific transformation.[5]

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (Ar-Pd(II)-Br)L₂ A->B C C-H Activation/Coordination (Oxazole coordinates to Pd) B->C D Reductive Elimination D->A E Ar-Oxazole Product

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine the bromopyridine building block (1.0 eq), the oxazole building block (1.2 eq), palladium(II) acetate [Pd(OAc)₂] (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.10 eq), and copper(I) iodide (CuI, 0.10 eq).

  • Degassing: Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., dioxane or toluene) followed by a base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2.5 eq).

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between water and ethyl acetate. Separate the layers.

  • Washing & Drying: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the coupled oligomer.

ComponentTypical Molar Eq.PurposeKey Consideration
Bromopyridine Unit1.0ElectrophileMust be free of impurities that could poison the catalyst.
Oxazole Unit1.2Nucleophile (via C-H activation)A slight excess is used to drive the reaction to completion.
Pd(OAc)₂0.02 - 0.10Palladium Catalyst PrecursorAir-sensitive; handle under an inert atmosphere.
Phosphine Ligand0.04 - 0.20Stabilizes and activates Pd catalystThe choice of ligand (e.g., SPhos, XPhos) is critical and may need optimization.
CuI0.10 - 0.20Co-catalyst for C-H activationOften improves reaction efficiency.
Base (K₂CO₃ or Cs₂CO₃)2.0 - 3.0Neutralizes HBr byproductCs₂CO₃ is often more effective but also more expensive.
Anhydrous Solvent-Reaction MediumMust be thoroughly degassed to remove oxygen, which can deactivate the catalyst.

PART 3: Characterization and Purification

The iterative nature of the synthesis means that with each elongation step, the products become larger and more polar, often requiring adjustments to purification and characterization techniques.

  • Purification: While silica gel chromatography is effective for smaller oligomers (dimers, trimers), larger and more polar products may require more advanced techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often necessary for obtaining highly pure samples of the final oligomers.[6]

  • Characterization: Unambiguous characterization is essential to confirm the structure and purity of the synthesized oligomers.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and structure of the oligomers and their precursors.[1]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or MALDI-TOF MS is used to confirm the molecular weight of the final products.[1]

Conclusion and Outlook

The synthetic route outlined in this guide, centered on the Van Leusen oxazole synthesis and Pd/Cu-catalyzed C-H activation, provides a robust and adaptable platform for constructing head-to-tail pyridyl-oxazole oligomers of varying lengths.[1][2] The careful execution of these protocols, with an understanding of the underlying chemical principles and potential challenges, enables the creation of complex molecular architectures. These oligomers are not merely synthetic curiosities; they represent a promising class of molecules with significant potential in drug discovery, particularly in the development of targeted therapies against challenging biological targets like DNA G-quadruplexes. Further exploration into their structure-activity relationships will undoubtedly pave the way for new therapeutic interventions.

References

  • Sha, F., Chen, J., & Yang, G. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Lee, C. W., et al. (2007). Synthesis and characterization of 2,7-linked carbazole oligomers. Journal of Polymer Science Part A: Polymer Chemistry, 45(15), 3341-3351. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Current Organic Synthesis, 18(6), 651-664. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Ma, L., et al. (2023). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. ACS Chemical Biology, 18(10), 2215-2222. [Link]

  • Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions. YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Georgiades, S. N., et al. (2016). Linear and Branched Pyridyl-Oxazole Oligomers: Synthesis and Circular Dichroism Detectable Effect on c-Myc G-Quadruplex Helicity. Chemistry - A European Journal, 22(39), 13917-13926. [Link]

  • Bull, J. A., & Mousseau, J. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]

  • Piestrzynska, M., et al. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 30(5), 1234. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(6-Bromopyridin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-(6-bromopyridin-2-yl)oxazole. The 2-(pyridin-2-yl)oxazole scaffold is a privileged motif in medicinal chemistry and materials science, and its synthesis via cross-coupling offers a versatile platform for generating diverse molecular libraries. This document, intended for researchers and drug development professionals, delves into the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It offers field-proven, step-by-step protocols, data presentation in tabular format for easy comparison, and visual diagrams to elucidate reaction pathways. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: The Significance of the 2-(Pyridin-2-yl)oxazole Scaffold

The fusion of pyridine and oxazole rings in the 2-(pyridin-2-yl)oxazole scaffold creates a unique electronic and structural motif that is highly sought after in modern drug discovery.[1] Pyridine derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Similarly, the oxazole ring is a key component in numerous natural products and pharmaceuticals.[2] The combination of these two heterocycles in 2-(pyridin-2-yl)oxazole derivatives has led to the development of compounds with a wide range of therapeutic applications.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of such complex heterocyclic systems.[3] These reactions allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, making them ideal for the late-stage functionalization of drug candidates.[3][4] This guide will focus on the practical application of these powerful synthetic methods to the versatile building block, 2-(6-bromopyridin-2-yl)oxazole.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle that can be broken down into three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[5] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

General Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-M Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Suzuki-Miyaura Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Workup Setup 1. Add 2-(6-bromopyridin-2-yl)oxazole, phenylboronic acid, and base to a dry flask. Inert 2. Seal flask and purge with an inert gas (N2 or Ar). Setup->Inert Solvent 3. Add degassed solvent(s). Inert->Solvent Catalyst 4. Add Pd catalyst and ligand. Solvent->Catalyst Heat 5. Heat the reaction mixture at the specified temperature. Catalyst->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench 7. Cool to RT and quench with water. Monitor->Quench Extract 8. Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Purify 9. Dry, concentrate, and purify by column chromatography. Extract->Purify

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-(6-Bromopyridin-2-yl)oxazole (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a dry Schlenk flask, add 2-(6-bromopyridin-2-yl)oxazole, the boronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent and add this solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016~70-80
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024>90
3Pyridin-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane11012~65-75

Note: Yields are estimates based on similar reactions with 2,6-dibromopyridine and are highly dependent on the specific substrate and reaction conditions. [6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, providing access to a wide range of alkynylated heterocycles. [7][8]This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. [9]

Protocol: Sonogashira Coupling of 2-(6-Bromopyridin-2-yl)oxazole with Phenylacetylene

Materials:

  • 2-(6-Bromopyridin-2-yl)oxazole (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2.0-5.0 equiv, can also be the solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add 2-(6-bromopyridin-2-yl)oxazole, the palladium catalyst, and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3.0)THFRT12>90
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)DIPA (excess)DIPA608~85-95
3Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃N (4.0)DMF5016~70-80

Note: Yields are estimates based on similar reactions with bromopyridine derivatives and may require optimization. [10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds. [11]This reaction is crucial for the introduction of amine functionalities, which are prevalent in bioactive molecules. [3]

Protocol: Buchwald-Hartwig Amination of 2-(6-Bromopyridin-2-yl)oxazole with Morpholine

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Ar-Br Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) HNR2, Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials:

  • 2-(6-Bromopyridin-2-yl)oxazole (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%) [12]* Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add 2-(6-bromopyridin-2-yl)oxazole and the solvent.

  • Add the amine (if liquid, via syringe; if solid, add with the other solids).

  • Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter through a plug of silica gel or Celite, washing with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (2.0)Toluene10012>85
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.5)1,4-Dioxane11018~75-85
3BenzylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH9024~70-80

Note: Yields are estimates based on amination of 2-bromopyridines and are highly dependent on the amine and ligand used. [13]

Conclusion

The palladium-catalyzed cross-coupling of 2-(6-bromopyridin-2-yl)oxazole is a powerful and versatile strategy for the synthesis of a diverse array of functionalized molecules with significant potential in drug discovery and materials science. By understanding the underlying catalytic cycles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of novel compounds for further investigation. The protocols and data presented in this guide serve as a robust starting point for the successful implementation of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on this valuable heterocyclic scaffold.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021-02-10). PMC. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. (2024-04-19). PubMed. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020-03-31). PMC. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020-02-07). Journal of the American Chemical Society. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020-03-31). MDPI. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Sonogashira Coupling. (2024-08-05). Chemistry LibreTexts. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023-11-28). Zenodo. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022-02-15). Comptes Rendus de l'Académie des Sciences. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP. RSC Publishing. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015-12-22). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). R Discovery. [Link]

Sources

Technical Application Note: Selective Lithiation and Functionalization of 2-(6-Bromopyridin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This application note details the protocol for the regioselective lithiation of 2-(6-bromopyridin-2-yl)oxazole (1) . The primary objective is to generate the C6-lithiated pyridine intermediate via Bromine-Lithium (Br-Li) exchange , avoiding competitive deprotonation of the oxazole ring or nucleophilic attack on the heteroaromatic cores.

The presence of the oxazole moiety introduces a critical selectivity challenge: the C5-H of the oxazole ring is acidic (


), and the C=N bonds of both rings are susceptible to nucleophilic attack by organolithiums. By utilizing cryogenic conditions (

C) and kinetic control, the Br-Li exchange can be achieved with

selectivity, allowing for subsequent trapping with diverse electrophiles (DMF,

,

, etc.).

Part 2: Mechanistic Insight & Reaction Design

Substrate Analysis and Competitive Pathways

The substrate (1) contains three distinct sites of reactivity with


-butyllithium (

-BuLi):
  • Path A (Desired): Br-Li exchange at the pyridine C6 position. This reaction is diffusion-controlled and kinetically favored at low temperatures.

  • Path B (Competitive): Deprotonation (Ortholithiation) at the oxazole C5 position. While thermodynamically accessible, this process has a higher activation energy barrier than the halogen exchange.

  • Path C (Destructive): Nucleophilic addition to the pyridine or oxazole C=N bonds, leading to ring-opening or loss of aromaticity.

Thermodynamics vs. Kinetics

The success of this protocol relies on kinetic control . Br-Li exchange is extremely rapid (


) at 

C in coordinating solvents like THF. Raising the temperature above

C increases the rate of Path B and Path C, resulting in complex mixtures and reduced yield.
Reaction Pathway Diagram

ReactionPathways SM 2-(6-Bromopyridin-2-yl)oxazole (Starting Material) nBuLi + n-BuLi (-78°C, THF) SM->nBuLi Intermediate C6-Lithio Species (Kinetic Product) nBuLi->Intermediate  Fast (Exchange) Side_Deprot Oxazole C5-Lithio (Thermodynamic Side Product) nBuLi->Side_Deprot  Slow (Deprotonation) Side_Add Ring Addition/Opening (High Temp Side Product) nBuLi->Side_Add  T > -60°C Product Functionalized Product (e.g., Formyl, Carboxyl) Intermediate->Product + Electrophile (E+)

Figure 1: Competitive reaction pathways. The green path represents the desired kinetic control achieved at -78°C.

Part 3: Optimization of Reaction Conditions

The following matrix summarizes the impact of critical process parameters (CPPs) on reaction selectivity.

ParameterConditionEffect on SelectivityRecommendation
Solvent THFHigh (Promotes exchange via coordination)Preferred
Et₂OModerate (Slower exchange, precipitation risks)Alternative
TolueneLow (Requires higher temp, risks deprotonation)Avoid
Temperature

C
Excellent (Kinetic control)Critical

C
Poor (Competitive deprotonation/addition)Avoid
Reagent

-BuLi
Good (Standard, highly reactive)Standard

-BuLi
High (2 equiv required, faster exchange)Use if

-BuLi fails

-PrMgCl
High (Thermodynamic control, slower)For sensitive E+
Concentration 0.05 - 0.1 MHigh (Minimizes localized heating)Maintain dilute

Part 4: Standard Operating Protocol (SOP)

Reagents and Equipment
  • Substrate: 2-(6-Bromopyridin-2-yl)oxazole (dried under high vacuum).

  • Reagent:

    
    -Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.
    
  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS).

  • Vessel: Flame-dried 3-neck round bottom flask with magnetic stir bar.

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
Step-by-Step Methodology

Step 1: System Preparation

  • Assemble the glassware (flask, addition funnel, temperature probe) and flame-dry under vacuum.

  • Backfill with Argon. Repeat 3 times.

  • Cool the flask to

    
    C using a dry ice/acetone bath.
    

Step 2: Solvation

  • Dissolve 1.0 equivalent of 2-(6-Bromopyridin-2-yl)oxazole in anhydrous THF (concentration ~0.1 M).

  • Allow the solution to equilibrate at

    
    C for 15 minutes. Note: Ensure the substrate remains in solution; if precipitation occurs, add more THF.
    

Step 3: Lithiation (The Critical Step)

  • Draw

    
    -BuLi (1.05 equiv) into a gas-tight syringe.
    
  • Dropwise Addition: Add the

    
    -BuLi down the side of the flask over 10–15 minutes.
    
    • Control: Monitor internal temperature. Do not allow T >

      
      C.
      
  • Aging: Stir the reaction at

    
    C for 30–45 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.
    

Step 4: Electrophile Trapping

  • Dissolve the Electrophile (1.2–1.5 equiv) in a minimum amount of anhydrous THF (if solid) or add neat (if liquid).

    • Examples: DMF (for aldehyde),

      
       (for iodide), Dry Ice (for carboxylic acid).
      
  • Add the electrophile slowly to the lithiated mixture at

    
    C.
    
  • Stir at

    
    C for 30 minutes.
    

Step 5: Warming and Quench

  • Remove the cooling bath and allow the reaction to warm to

    
    C or Room Temperature (RT) over 1–2 hours.
    
  • Quench: Add saturated aqueous

    
     (or water) carefully.
    
  • Workup: Extract with EtOAc or DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry glassware Argon atmosphere Cooling Cooling: THF + Substrate Target: -78°C Setup->Cooling Addition Lithiation: Add n-BuLi (1.05 eq) Rate: Dropwise (keep < -70°C) Cooling->Addition Aging Aging: Stir 30-45 min (-78°C) Addition->Aging Trapping Trapping: Add Electrophile (1.2-1.5 eq) Aging->Trapping Quench Quench: Sat. NH4Cl Warm to RT Trapping->Quench Workup Workup: Extraction & Purification Quench->Workup

Figure 2: Operational workflow for the lithiation protocol.

Part 5: Troubleshooting & Critical Process Parameters

ObservationRoot CauseCorrective Action
Low Yield / Recovery of SM Wet solvent or atmosphere (Quenching the Li-species)Redistill THF; check Argon lines; titrate n-BuLi.
Complex Mixture (TLC) Temperature spike during additionSlow down addition rate; ensure efficient stirring.
Ring Opening Products Reaction warmed too fast or aged too longStrict T-control; do not exceed 60 min aging at -78°C.
Alkylation at Oxazole Competitive deprotonationEnsure T is -78°C; Consider using inverse addition (adding substrate to Li).

Part 6: References

  • Preparation of 6-bromo-2-formyl-pyridine via Lithiation: Title: Synthesis of 6-Bromo-2-formyl-pyridine.[1] Source: PrepChem. URL:[Link] Relevance: Establishes the baseline protocol for lithiating 2,6-dibromopyridine systems using n-BuLi at -78°C.

  • Lithiation of Oxazoles (Selectivity): Title: Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems.[2] Source: Williams College (Chemistry Dept). URL:[Link] Relevance: Discusses the competition between ring lithiation (C5) and lateral alkylation, emphasizing the acidity of the oxazole ring.

  • General Review of Halogen-Lithium Exchange: Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.[3][4] Source: ResearchGate. URL:[Link] Relevance: Provides thermodynamic and kinetic data supporting the preference for Halogen-Li exchange over deprotonation at cryogenic temperatures.

  • Synthesis of Pyridine-Oxazole Ligands: Title: Recent Advances in the Synthesis of Oxazole-Based Molecules.[5][6][7] Source: NCBI / PubMed Central. URL:[Link] Relevance: Contextualizes the target molecule as a precursor for "Pybox" and "BOxaPy" type ligands, validating its stability in metal-catalyzed cross-couplings.

Sources

Troubleshooting & Optimization

Purification methods for 2-(6-Bromopyridin-2-yl)oxazole (recrystallization vs column)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(6-bromopyridin-2-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice and troubleshooting protocols for the purification of this important heterocyclic compound. This document offers a comparative analysis of recrystallization and column chromatography techniques, empowering you to make informed decisions for achieving optimal purity.

Frequently Asked Questions (FAQs)

Q1: I have synthesized crude 2-(6-Bromopyridin-2-yl)oxazole. Which purification method, recrystallization or column chromatography, is more suitable?

The choice between recrystallization and column chromatography depends on the scale of your synthesis, the impurity profile, and the desired final purity.

  • Recrystallization is often preferred for large-scale purifications where the compound is a solid and a suitable solvent is identified. It is a cost-effective and relatively simple technique for removing small amounts of impurities.

  • Column chromatography is a highly versatile technique that can separate complex mixtures and is suitable for both small and large-scale purifications. It is particularly useful when dealing with oily products or when impurities have similar solubility characteristics to the desired compound, making recrystallization challenging.

Q2: What are the critical parameters to consider when developing a recrystallization protocol for 2-(6-Bromopyridin-2-yl)oxazole?

The success of recrystallization hinges on the choice of solvent. An ideal solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Have very low solubility for the compound at low temperatures.

  • Either not dissolve the impurities at all or keep them dissolved at low temperatures.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For pyridyl-oxazole systems, polar protic solvents like methanol or ethanol, or solvent mixtures such as ethanol/water or dichloromethane/hexanes, are often good starting points.[1]

Q3: How do I select an appropriate solvent system for column chromatography of 2-(6-Bromopyridin-2-yl)oxazole?

Thin-Layer Chromatography (TLC) is an indispensable tool for developing a solvent system for column chromatography. By testing various solvent mixtures, you can identify a system that provides good separation between your target compound and any impurities. For many oxazole derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][3] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Q4: My compound appears as an oil after synthesis. Can I still use recrystallization?

If your compound is an oil at room temperature, direct recrystallization is not feasible. In this case, column chromatography is the preferred method of purification. However, sometimes an "oiling out" phenomenon can occur during a recrystallization attempt where the compound separates as a liquid instead of forming crystals. This can often be resolved by using a larger volume of solvent, adding a co-solvent, or slowing down the cooling process.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Compound does not dissolve in the hot solvent. The solvent is too non-polar.Try a more polar solvent or a solvent mixture.
Compound precipitates out of the hot solution. The solution is supersaturated.Add a small amount of additional hot solvent until the compound redissolves.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or concentrating the solution and cooling again. Consider a different solvent or solvent system.
The compound "oils out" instead of crystallizing. The cooling process is too rapid, or the solvent is not ideal.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. A different solvent system may be necessary.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.
Poor purity after recrystallization. The chosen solvent does not effectively separate the impurities.Try a different recrystallization solvent. If impurities have very similar properties, a preliminary purification by column chromatography may be required.
Column Chromatography Troubleshooting
Issue Potential Cause Recommended Solution
Poor separation of compounds (overlapping bands). The solvent system is not optimized.Re-evaluate the eluent system using TLC to achieve better separation. A shallower solvent gradient or isocratic elution might be necessary.
The compound is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the solvent system. For example, increase the percentage of hexanes.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of a polar modifier like triethylamine (for basic compounds) to the eluent. Ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:100 ratio of compound to silica gel by weight).
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and that the solvent level is always maintained above the top of the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for 2-(6-Bromopyridin-2-yl)oxazole.

  • Solvent Selection: Based on preliminary small-scale solubility tests, select a suitable solvent or solvent pair. Methanol is a potential starting point.[1]

  • Dissolution: Place the crude solid of 2-(6-Bromopyridin-2-yl)oxazole in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while gently heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by an appropriate method (e.g., NMR, LC-MS) to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for flash column chromatography.

  • TLC Analysis: Develop an appropriate solvent system using TLC. A common starting point for oxazole derivatives is a mixture of hexanes and ethyl acetate.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude 2-(6-Bromopyridin-2-yl)oxazole in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation of Pure Compound: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Purity Confirmation: Analyze the resulting material to confirm its purity.

Visual Guides

Purification_Decision_Tree start Crude 2-(6-Bromopyridin-2-yl)oxazole is_solid Is the crude product a solid? start->is_solid is_large_scale Is the scale > 5g? is_solid->is_large_scale Yes column Perform Column Chromatography is_solid->column No (Oil) recrystallization Attempt Recrystallization is_large_scale->recrystallization Yes is_large_scale->column No success Pure Product recrystallization->success Successful troubleshoot Troubleshoot Recrystallization recrystallization->troubleshoot Unsuccessful column->success troubleshoot->column

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis crude Crude Solid solvent_selection Select Solvent crude->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_crystals Vacuum Filtration cool->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, NMR) dry->analyze

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow cluster_prep_cc Preparation cluster_process_cc Process cluster_isolation_cc Isolation & Analysis tlc Develop Solvent System (TLC) pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate Under Vacuum combine_pure->concentrate analyze_purity Confirm Purity (NMR, LC-MS) concentrate->analyze_purity

Sources

Validation & Comparative

Asymmetric vs. Symmetric Chelation: A Technical Guide to Pyox and Bipyridine Binding Affinities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of transition metal catalysis, the choice between Pyridine-oxazoline (Pyox) and 2,2'-Bipyridine (Bipy) is rarely a matter of simple binding strength; it is a strategic decision between stereoelectronic tunability and thermodynamic robustness .

While Bipyridine serves as the archetype for stable, redox-active


-symmetric chelation, Pyox ligands introduce a critical 

-asymmetry. This guide analyzes the mechanistic divergence of these two ligand classes, demonstrating how the "push-pull" electronic nature of Pyox facilitates hemilability and stereocontrol, whereas the delocalized

-system of Bipy ensures longevity in photoredox and electron-transfer applications.

Molecular Architecture & Binding Mechanics

To understand binding affinity, one must first deconstruct the electronic environment of the donor atoms.

The Symmetric Standard: 2,2'-Bipyridine (Bipy)

Bipyridine coordinates via two chemically equivalent pyridine nitrogens.

  • Pre-organization penalty: Free bipyridine exists in a trans-conformation to minimize dipole repulsion and steric clash between 3,3'-hydrogens. Binding requires rotation to a cis-conformation, incurring an energetic penalty (

    
    6 kcal/mol) that slightly dampens the net binding free energy (
    
    
    
    ).
  • Electronic Character: It acts as a strong

    
    -donor and a significant 
    
    
    
    -acceptor.[1] The LUMO is delocalized across both rings, allowing it to stabilize low-valent metals (e.g., Ni(0), Ru(II)) by accepting electron density (backbonding).
The Asymmetric Challenger: Pyridine-oxazoline (Pyox)

Pyox coordinates via one pyridine nitrogen and one oxazoline nitrogen.

  • The "Push-Pull" Effect: The pyridine ring is generally a stronger

    
    -donor and 
    
    
    
    -acceptor than the oxazoline ring. This creates an electronic gradient across the metal center.
  • Hemilability: The oxazoline nitrogen is weakly coordinating compared to pyridine. Under catalytic stress (e.g., steric crowding or high temperatures), the oxazoline arm can dissociate, opening a coordination site for substrate binding while the pyridine anchor remains attached. This hemilability is a key feature for turnover in catalysis, which Bipy often lacks.

Structural Visualization

The following diagram contrasts the binding modes and electronic properties of both ligands.

LigandComparison cluster_0 2,2'-Bipyridine (Bipy) cluster_1 Pyridine-oxazoline (Pyox) Bipy Bipy Ligand (C2 Symmetric) Prop_B1 Strong Sigma Donor Strong Pi Acceptor Bipy->Prop_B1 Prop_B2 Rigid Chelation (Redox Stable) Bipy->Prop_B2 Prop_P2 Hemilability (Oxazoline dissociation) Prop_B2->Prop_P2 Contrast: Stability vs. Lability Pyox Pyox Ligand (C1 Asymmetric) Prop_P1 Push-Pull Electronics (Py > Ox Donor) Pyox->Prop_P1 Pyox->Prop_P2

Figure 1: Structural and electronic divergence between Bipy and Pyox ligands.

Quantitative Performance Analysis

The binding affinity (


 or 

) dictates the concentration of the active catalyst relative to the resting state.
Comparative Metrics Table
Feature2,2'-Bipyridine (Bipy)Pyridine-oxazoline (Pyox)Implication
Symmetry

(Symmetric)

(Asymmetric)
Pyox enables enantioselective catalysis; Bipy is achiral.
Donor Strength High (Py-Py)Moderate (Py-Ox)Bipy forms tighter complexes; Pyox allows easier substrate exchange.
Bite Angle

78-80° (Octahedral)

79-82° (Depends on backbone)
Similar bite angles, but Pyox steric bulk (R-group) distorts geometry.
Redox Activity High (Non-innocent)ModerateBipy is preferred for photoredox (e.g., Ru, Ir complexes).
pKa (Conjugate Acid) 4.4 (Mono-protonated)~2-3 (Oxazoline is less basic)Pyox is less susceptible to protonation but binds metals more weakly.
The Stability-Reactivity Trade-off

Experimental data often shows that Bipy complexes exhibit higher stability constants (


)  than their Pyox counterparts with late transition metals (Pd, Pt, Cu).
  • Example: In Pd(II) complexes, Bipy binding is essentially irreversible under standard conditions. Pyox binding is reversible, which is critical for reactions like Asymmetric Allylic Alkylation , where the product must dissociate to regenerate the catalyst.

Experimental Protocol: Measuring Binding Affinity ( )

To objectively compare these ligands for a specific metal system, NMR Titration is the gold standard method. It provides site-specific information and works well for the fast-exchange regime typical of catalytic intermediates.

Protocol: 1H NMR Titration for Determination

Objective: Determine the dissociation constant (


) of a Ligand (L) to a Metal (M).

Materials:

  • Deuterated solvent (non-coordinating, e.g.,

    
     or 
    
    
    
    ).
  • Standardized solution of Metal precursor (e.g.,

    
    ).
    
  • Standardized solution of Ligand (Bipy or Pyox).

Workflow:

  • Preparation: Prepare a host solution of the Metal precursor (

    
     mM) in an NMR tube.
    
  • Initial Scan: Acquire a standard

    
     NMR spectrum of the metal-free ligand and the ligand-free metal (if observable) to establish baselines.
    
  • Titration: Sequentially add aliquots of the Ligand stock solution to the Metal solution.

    • Ratios: Target M:L ratios of 0.2, 0.5, 0.8, 1.0, 1.5, 2.0, 5.0.

  • Acquisition: After each addition, shake thoroughly and acquire a

    
     NMR spectrum.
    
  • Observation: Track the chemical shift change (

    
    ) of a specific probe proton (e.g., the proton adjacent to the coordinating nitrogen).
    
    • Fast Exchange: You will see a single peak moving.

    • Slow Exchange: You will see two distinct peaks (bound vs. free) changing in intensity.

Data Analysis (Fast Exchange Model): Fit the data to the 1:1 binding isotherm equation:



  • Where

    
     is total metal concentration, 
    
    
    
    is total ligand concentration.
Workflow Diagram

NMRProtocol Start Start: Metal Solution (Fixed Conc.) Titrate Add Ligand Aliquot (0.2 - 5.0 eq) Start->Titrate Acquire Acquire 1H NMR Titrate->Acquire Check Check Exchange Regime Acquire->Check Calc_Fast Track Chemical Shift (Fast Exchange) Check->Calc_Fast Single Moving Peak Calc_Slow Integrate Peak Areas (Slow Exchange) Check->Calc_Slow Two Distinct Peaks Fit Non-linear Regression (Calculate Kd) Calc_Fast->Fit Calc_Slow->Fit Fit->Titrate Next Point

Figure 2: Experimental workflow for determining ligand binding affinity via NMR.

Case Studies: Causality in Application

Why does the binding affinity difference matter?

Asymmetric Catalysis (Pyox Dominance)

In Pd(II)-catalyzed oxidation reactions (e.g., Wacker-type cyclizations), the catalyst must bind the olefin substrate.

  • Mechanism:[2][3] The weaker binding of the oxazoline arm allows it to detach transiently (hemilability). This opens a coordination site for the olefin without the ligand falling off completely.

  • Contrast: A Bipy ligand would bind too tightly, blocking the olefin approach or requiring a much higher energy barrier to open a site, effectively poisoning the reaction at low temperatures.

Photoredox Chemistry (Bipy Dominance)

In Ru(bpy)₃²⁺ systems, the goal is long-lived excited states, not substrate coordination to the metal.

  • Mechanism:[2][3] The high stability constant of Bipy ensures the ligand does not dissociate upon photoexcitation or reduction/oxidation. The

    
     symmetry also simplifies the electronic landscape, preventing non-radiative decay pathways that asymmetric ligands might introduce.
    

References

  • Constable, E. C. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules. Link

  • Trotter, J. W., et al. (2021). "Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes." Journal of the American Chemical Society. Link

  • Fielding, L. (2007). "Determination of Association Constants (Ka) from Solution NMR Data." Tetrahedron. Link

  • Desimoni, G., et al. (2006). "Pyridine-Oxazoline Ligands: Versatile Tools for Asymmetric Catalysis."[4][5] Chemical Reviews. Link

  • Hiroto, S., et al. (2018). "Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis."[4][5] Chemical Society Reviews. Link

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Navigating the Solid State: A Comparative Guide to the Melting Point of 2-(6-Bromopyridin-2-yl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sharp Melting Point in Drug Discovery

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental physical property that serves as a crucial indicator of both identity and purity.[1] For heterocyclic compounds such as 2-(6-Bromopyridin-2-yl)oxazole, which incorporates the biologically significant oxazole and bromopyridine moieties, a well-defined melting point range is the first step in establishing a reliable physicochemical profile.[2][3] Oxazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive scaffolds for medicinal chemistry.[2][3]

This guide provides a comprehensive framework for understanding and determining the melting point of pure 2-(6-Bromopyridin-2-yl)oxazole. As this is a specific and potentially novel compound, its melting point may not be widely reported. Therefore, this document serves as a practical tool for researchers, offering a comparative analysis with structurally related compounds, a detailed experimental protocol for accurate measurement, and an in-depth discussion of the factors influencing this critical parameter.

The Foundational Role of Physicochemical Characterization

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous testing and characterization. Physicochemical properties, such as melting point, solubility, and stability, are critical determinants of a compound's suitability for formulation and its ultimate bioavailability.[4][5] A sharp and reproducible melting point is indicative of a high degree of purity, while a broad or depressed melting range often suggests the presence of impurities. Therefore, the accurate determination of the melting point is a non-negotiable aspect of quality control in the pharmaceutical industry.

A Comparative Analysis: Benchmarking with Structural Analogs

To establish a reasonable expectation for the melting point of 2-(6-Bromopyridin-2-yl)oxazole, it is instructive to examine the melting points of structurally similar compounds. The following table presents a curated list of related pyridine and oxazole derivatives, providing a valuable context for experimental observations.

Compound NameStructureMelting Point (°C)
2-Acetyl-6-bromopyridine51-55 / 62-65[6]
2-Amino-3-bromopyridine63-67
3-Amino-2-bromopyridine76-80
2-Amino-4-bromopyridine142-146[7]
2,6-Dibromopyridine117-120[8]
2-(1,3-Oxazolin-2-yl)pyridine57.0[9]
2,6-Bis(1,3-oxazolin-2-yl)pyridine160.6[9][10]
2-Bromo-6-methylpyridineLiquid at room temp.
3-Bromopyridine-27[3]

Note: The variation in the reported melting point of 2-Acetyl-6-bromopyridine from different sources highlights the importance of standardized and well-documented experimental procedures.

The data from these analogs suggest that the melting point of 2-(6-Bromopyridin-2-yl)oxazole is likely to be that of a solid at room temperature. The presence of the bromine atom and the combination of the pyridine and oxazole rings will influence the crystal lattice energy and intermolecular forces, resulting in a distinct melting point.

Experimental Protocol: Precise Determination of Melting Point

The following protocol outlines a robust method for determining the melting point range of a pure crystalline compound like 2-(6-Bromopyridin-2-yl)oxazole.

I. Sample Preparation
  • Ensure Purity: The sample must be purified to the highest possible degree, typically through recrystallization or column chromatography, and thoroughly dried to remove any residual solvent.

  • Fine Grinding: The crystalline sample should be finely powdered using a mortar and pestle to ensure uniform packing in the capillary tube.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.

II. Instrumentation and Measurement
  • Apparatus: A calibrated melting point apparatus is used for this procedure.

  • Heating Rate: The sample is heated at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) is crucial for obtaining an accurate melting range.

  • Observation: The sample is observed through a magnifying lens as the temperature rises.

  • Recording the Range: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range between T1 and T2. For a pure compound, this range should be narrow, typically within 1-2 °C.

Visualizing the Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Purification Purification of 2-(6-Bromopyridin-2-yl)oxazole Grinding Grinding to a Fine Powder Purification->Grinding Loading Loading into Capillary Tube Grinding->Loading Apparatus Melting Point Apparatus Loading->Apparatus Heating Controlled Heating Apparatus->Heating Observation Visual Observation Heating->Observation Recording Record T1 and T2 Observation->Recording Result Melting Point Range Recording->Result

Caption: Workflow for the determination of the melting point of a pure compound.

Factors Influencing the Melting Point

Several factors can affect the observed melting point of a compound:

  • Purity: Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range.

  • Crystal Packing and Polymorphism: The arrangement of molecules in the crystal lattice (polymorphism) can significantly impact the melting point. Different polymorphs of the same compound will have different melting points.

  • Intermolecular Forces: The strength of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, directly influences the energy required to break the crystal lattice.

  • Heating Rate: A rapid heating rate can lead to an artificially high and broad melting range as there is insufficient time for heat to be uniformly distributed throughout the sample.

Conclusion: A Critical Step in Compound Validation

The determination of the melting point of 2-(6-Bromopyridin-2-yl)oxazole is a critical step in its synthesis and characterization. While a specific literature value may not be readily available, a systematic approach involving purification, comparative analysis with structural analogs, and precise experimental measurement will yield a reliable melting point range. This data is not merely a physical constant but a testament to the purity and identity of the compound, providing a solid foundation for further investigation into its potential applications in drug discovery and materials science.

References

  • ChemBK. 2-Bromo-6-Acetylpyridine. [Link]

  • Ochędzan-Siodłak, W., et al. (2018). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine.
  • ResearchGate. 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine. [Link]

  • Google Patents.
  • Labinsights. (2023). Physical and Chemical Characterization for APIs. [Link]

  • Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

  • experiment (1) determination of melting points. (2021). [Link]

  • Kumar, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 1-13.
  • Netpharmalab. (2025). Physicochemical Analysis and Its Importance in Medications. [Link]

  • American Chemical Society. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

  • Wikipedia. 3-Bromopyridine. [Link]

  • MDPI. (2023). Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. [Link]

  • Chinese Pharmaceutical Journal. (2008). Study on Synthesis and Antitumor Activity of 2-(-5-Substituted-1,3,4-Oxadiazole-2-yl-Methylenethio)-5-Pyridin-3-yl-1,3,4-Thiadiazoles. [Link]

  • MDPI. (2022). Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. [Link]

  • White Rose Research Online. Heteroleptic Iron(II) Complexes of Chiral 2,6-Bis(oxazolin-2-yl)pyridine and 2,6-Bis(thiazolin-2-yl)pyridine Ligands. [Link]

  • Wikipedia. 3-Aminopyridine. [Link]

  • PubChem. 2-Amino-3-bromopyridine. [Link]

  • Chem-Impex. 2-Amino-4-bromopyridine. [Link]

  • Chemsrc. 2-Bromo-6-methylpyridine. [Link]

  • Chem-Impex. 2,6-Dibromopyridine. [Link]

  • PubChem. 2,6-Dibromopyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.